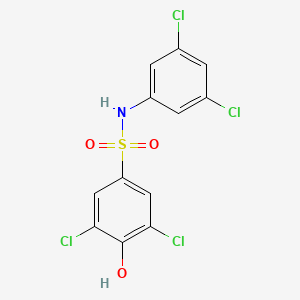![molecular formula C11H22O5S2 B15168799 Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2) CAS No. 874113-76-5](/img/structure/B15168799.png)
Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2) is an organic compound with a unique structure that combines a carbonate group with a sulfanyl-ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of prop-2-en-1-yl sulfanyl ethanol with carbonic acid derivatives. One common method is the esterification reaction, where prop-2-en-1-yl sulfanyl ethanol is reacted with carbonic acid chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ester along with the release of hydrogen chloride gas as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbonate moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the ethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted ethanol derivatives.
Aplicaciones Científicas De Investigación
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a solvent, catalyst, or reaction intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid, hexyl prop-1-en-2-yl ester: Similar structure but with a hexyl group instead of a prop-2-en-1-yl group.
Carbonic acid, eicosyl prop-1-en-2-yl ester: Similar structure but with a longer eicosyl chain.
Uniqueness
Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl group and a carbonate moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
874113-76-5 |
|---|---|
Fórmula molecular |
C11H22O5S2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
carbonic acid;2-prop-2-enylsulfanylethanol |
InChI |
InChI=1S/2C5H10OS.CH2O3/c2*1-2-4-7-5-3-6;2-1(3)4/h2*2,6H,1,3-5H2;(H2,2,3,4) |
Clave InChI |
IIRXNVXGDGDGHB-UHFFFAOYSA-N |
SMILES canónico |
C=CCSCCO.C=CCSCCO.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
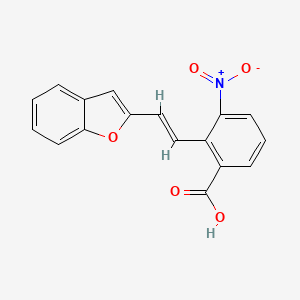
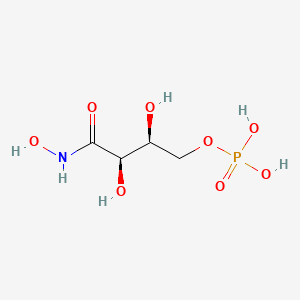

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

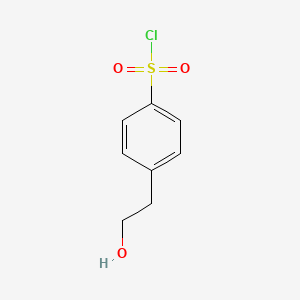
![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
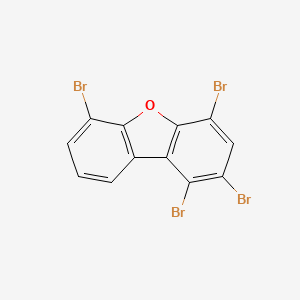
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)

